molecular formula C6H10O4 B12392819 3-Methylglutaric acid-d4

3-Methylglutaric acid-d4

Cat. No.: B12392819
M. Wt: 150.17 g/mol
InChI Key: XJMMNTGIMDZPMU-RRVWJQJTSA-N
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Description

Preparation Methods

The synthesis of 3-Methylglutaric acid-d4 involves the incorporation of deuterium into the 3-Methylglutaric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of 3-Methylglutaric acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

3-Methylglutaric acid-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol form. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 3-methylglutaric aldehyde, while reduction can yield 3-methylglutaric alcohol .

Properties

Molecular Formula

C6H10O4

Molecular Weight

150.17 g/mol

IUPAC Name

2,2,4,4-tetradeuterio-3-methylpentanedioic acid

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

InChI Key

XJMMNTGIMDZPMU-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)O)CC(=O)O

Origin of Product

United States

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